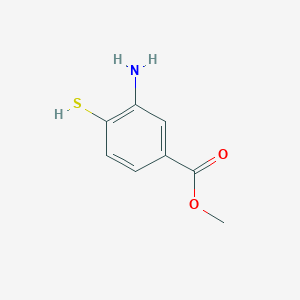

Methyl3-amino-4-mercaptobenzoate

Description

Structural Classification and Positional Isomerism within Thiolated Aminobenzoate Esters

Methyl 3-amino-4-mercaptobenzoate belongs to the class of thiolated aminobenzoate esters. Its structure is defined by the substitution pattern on the benzene (B151609) ring: a methyl ester group (-COOCH₃) at position 1, an amino group (-NH₂) at position 3, and a mercapto group (-SH) at position 4. vulcanchem.com This specific arrangement distinguishes it from its positional isomers, which have the same molecular formula but differ in the placement of the functional groups on the aromatic ring.

Positional isomerism significantly influences the physicochemical properties and reactivity of these molecules. For instance, the relative positions of the amino and mercapto groups can affect intramolecular hydrogen bonding, which in turn can impact properties like solubility, stability, and oxidative susceptibility. vulcanchem.com A notable positional isomer is Methyl 4-amino-3-mercaptobenzoate. sigmaaldrich.com

Interactive Table: Properties of Methyl 3-amino-4-mercaptobenzoate and its Isomer

| Property | Methyl 3-amino-4-mercaptobenzoate | Methyl 4-amino-3-mercaptobenzoate |

| Molecular Formula | C₈H₉NO₂S nih.gov | C₈H₉NO₂S sigmaaldrich.com |

| Molecular Weight | 183.23 g/mol nih.gov | 183.23 g/mol sigmaaldrich.com |

| IUPAC Name | methyl 3-amino-4-sulfanylbenzoate nih.gov | methyl 4-amino-3-sulfanylbenzoate sigmaaldrich.com |

| CAS Number | 203664-49-7 nih.gov | 7025-27-6 sigmaaldrich.comchemicalbook.com |

| Physical Form | Not specified | White solid sigmaaldrich.com |

Significance of Multifunctional Aromatic Compounds in Advanced Chemical Synthesis and Materials Science

Multifunctional aromatic compounds are organic molecules that possess several reactive functional groups attached to an aromatic ring. openaccessjournals.com These compounds are of immense importance in advanced chemical synthesis and materials science due to their versatility. openaccessjournals.comijrar.org The presence of multiple functional groups allows for a wide range of chemical transformations, making them valuable precursors for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. ijrar.orgontosight.ai Approximately 30% of all pharmaceuticals contain aromatic amines, highlighting their significance. ontosight.ai

In materials science, aromatic compounds are fundamental to the creation of polymers, dyes, and other advanced materials with specific, tailored properties. openaccessjournals.comnumberanalytics.com The ability to selectively modify different functional groups on the same molecule enables the development of materials with unique electronic, optical, or mechanical characteristics. numberanalytics.com Aromatic compounds are integral to the development of organic electronic devices such as OLEDs and organic photovoltaics. ijrar.org

Overview of Research Trajectories for Aryl Thiol, Amine, and Ester Functional Groups

The three functional groups of Methyl 3-amino-4-mercaptobenzoate—aryl thiol, aromatic amine, and ester—each have active and distinct research trajectories.

Aryl Thiols (-SH): The thiol group is a versatile functional group in organic synthesis. ias.ac.in Research focuses on its use in cross-coupling reactions to form carbon-sulfur bonds, leading to the synthesis of various aryl sulfides. researchgate.netorganic-chemistry.org These reactions are crucial for creating compounds with potential biological activity. researchgate.net Aryl thiols are also investigated for their role in the development of self-assembled monolayers and functional materials.

Aromatic Amines (-NH₂): Aromatic amines are a cornerstone of organic and medicinal chemistry. numberanalytics.comnumberanalytics.com They serve as essential building blocks for a vast number of pharmaceuticals, dyes, and polymers. ontosight.airawsource.comunacademy.com Current research often involves developing new synthetic methods, such as more efficient coupling reactions, and exploring their applications in photochemistry and as precursors to diazonium salts, which are themselves versatile intermediates. numberanalytics.comunacademy.comnih.gov

Ester (-COOR): The ester functional group is widely found in nature and is a key component of many synthetic materials. wikipedia.orgchemistrytalk.org Research involving esters includes the development of new esterification and hydrolysis methods, their use as protecting groups in complex synthesis, and their incorporation into polymers like polyesters. wikipedia.orgharvard.edu The reactivity of esters allows them to be converted into other functional groups such as alcohols and amides, making them valuable intermediates in organic synthesis. libretexts.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9NO2S |

|---|---|

Molecular Weight |

183.23 g/mol |

IUPAC Name |

methyl 3-amino-4-sulfanylbenzoate |

InChI |

InChI=1S/C8H9NO2S/c1-11-8(10)5-2-3-7(12)6(9)4-5/h2-4,12H,9H2,1H3 |

InChI Key |

ZCKPTTBRWYHPOT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)S)N |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of Methyl 3 Amino 4 Mercaptobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, a complete structural map can be assembled.

The ¹H NMR spectrum of Methyl 3-amino-4-mercaptobenzoate is expected to show distinct signals corresponding to the aromatic protons, the amino group protons, the thiol proton, and the methyl ester protons. The substitution pattern on the benzene (B151609) ring (1,2,4-trisubstituted) will lead to a specific splitting pattern for the aromatic protons.

The expected signals are:

Aromatic Protons (Ar-H): Three protons on the benzene ring will appear in the aromatic region (typically δ 6.5-8.0 ppm). Their specific chemical shifts and multiplicities can be predicted based on the electronic effects of the substituents. The amino (-NH₂) and mercapto (-SH) groups are electron-donating, while the methyl ester (-COOCH₃) is electron-withdrawing. This would result in complex splitting, likely a doublet, a singlet (or a narrow doublet), and a doublet of doublets.

Amino Protons (-NH₂): A broad singlet is anticipated for the two amino protons, likely in the range of δ 3.5-5.0 ppm. The exact shift and broadness can vary with solvent, concentration, and temperature due to hydrogen bonding and exchange.

Thiol Proton (-SH): A singlet corresponding to the thiol proton is expected. Its chemical shift can vary significantly but typically appears between δ 3.0-4.0 ppm for thiophenols.

Methyl Ester Protons (-OCH₃): A sharp singlet for the three methyl protons of the ester group is expected to appear around δ 3.8-3.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for Methyl 3-amino-4-mercaptobenzoate This table is based on predictive analysis and data from analogous compounds.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic (H-2) | ~7.3 | d (doublet) |

| Aromatic (H-5) | ~6.8 | d (doublet) |

| Aromatic (H-6) | ~7.1 | dd (doublet of doublets) |

| Amino (-NH₂) | 3.5 - 5.0 | br s (broad singlet) |

| Thiol (-SH) | 3.0 - 4.0 | s (singlet) |

| Methyl Ester (-OCH₃) | ~3.8 | s (singlet) |

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For Methyl 3-amino-4-mercaptobenzoate, eight distinct signals are expected.

The predicted signals are:

Carbonyl Carbon (C=O): The ester carbonyl carbon will appear significantly downfield, typically in the range of δ 165-170 ppm.

Aromatic Carbons (Ar-C): Six signals will be present for the aromatic carbons. The carbons directly attached to the heteroatom substituents (C-3 and C-4) will be shielded or deshielded depending on the substituent's electronic effect. The carbon attached to the ester group (C-1) will also be distinct.

Methyl Ester Carbon (-OCH₃): The carbon of the methyl group in the ester will appear upfield, typically around δ 50-55 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for Methyl 3-amino-4-mercaptobenzoate This table is based on predictive analysis and data from analogous compounds.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 166.0 |

| Aromatic (C-1) | 122.0 |

| Aromatic (C-2) | 129.0 |

| Aromatic (C-3) | 145.0 |

| Aromatic (C-4) | 118.0 |

| Aromatic (C-5) | 115.0 |

| Aromatic (C-6) | 125.0 |

| Methyl Ester (-OCH₃) | 52.0 |

While 1D NMR provides primary structural information, 2D NMR techniques are essential to unambiguously assign signals and confirm the molecular connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For Methyl 3-amino-4-mercaptobenzoate, COSY would show correlations between adjacent aromatic protons, helping to confirm their relative positions on the ring. bldpharm.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). chemicalbook.com It would definitively link each aromatic proton signal to its corresponding carbon signal and the methyl proton signal to the methyl carbon signal. This technique is significantly more sensitive than older methods. bldpharm.comchemicalbook.com

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy techniques, including FT-IR and Raman, are used to identify functional groups within a molecule by detecting their characteristic vibrational frequencies.

The FT-IR spectrum of Methyl 3-amino-4-mercaptobenzoate would display characteristic absorption bands for its key functional groups.

Table 3: Predicted FT-IR Vibrational Frequencies for Methyl 3-amino-4-mercaptobenzoate This table is based on predictive analysis and data from analogous compounds.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 | Two bands, symmetric and asymmetric stretching. |

| Thiol (-SH) | S-H Stretch | 2550 - 2600 | Typically a weak but sharp absorption. |

| Carbonyl (C=O) | C=O Stretch | 1680 - 1720 | Strong absorption, characteristic of an ester. |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Multiple bands of varying intensity. |

| Ester (C-O) | C-O Stretch | 1100 - 1300 | Two distinct stretching vibrations. |

Raman spectroscopy provides complementary information to FT-IR. The thiol group (-SH) makes Methyl 3-amino-4-mercaptobenzoate a prime candidate for Surface-Enhanced Raman Scattering (SERS) studies. In SERS, when the molecule is adsorbed onto a metallic nanostructured surface (typically gold or silver), the Raman signal is dramatically amplified. nist.gov

The thiol group readily forms a strong covalent bond with gold or silver surfaces, making it an excellent anchor for creating self-assembled monolayers. sigmaaldrich.com The SERS spectrum would be dominated by vibrations of the aromatic ring and the groups directly attached to it. Key expected features in the SERS spectrum include:

Disappearance of the S-H Stretch: The S-H stretching mode around 2550 cm⁻¹ would likely disappear upon adsorption to the metal surface, indicating the formation of a metal-sulfur (e.g., Ag-S) bond. sigmaaldrich.com

Enhanced Aromatic Ring Modes: Vibrations of the benzene ring, such as the ring breathing and stretching modes (e.g., around 1075 cm⁻¹ and 1590 cm⁻¹), would be strongly enhanced. These modes are sensitive to the chemical environment and molecular orientation on the surface. researchgate.net

pH Sensitivity: Similar to the well-studied 4-Mercaptobenzoic acid (MBA), the vibrations associated with the amino group could exhibit pH-dependent shifts, potentially allowing the molecule to be used as a SERS-based pH sensor. nih.govwisc.edu

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of Methyl 3-amino-4-mercaptobenzoate. The technique provides a precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound.

The molecular formula for Methyl 3-amino-4-mercaptobenzoate is C₈H₉NO₂S, leading to a calculated molecular weight of approximately 183.23 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition. The monoisotopic mass of the compound is calculated to be 183.035400 Da. nih.gov

Electron ionization (EI) is a common technique used in mass spectrometry. In the EI mass spectrum of Methyl 3-amino-4-mercaptobenzoate, a molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable information about the compound's structure. The fragmentation of related amino acid derivatives often involves characteristic losses of small molecules or radicals. For Methyl 3-amino-4-mercaptobenzoate, the fragmentation pathway can be inferred to involve the loss of specific fragments from the molecular ion.

Table 1: Predicted Major Mass Spectral Fragments for Methyl 3-amino-4-mercaptobenzoate

| Fragment Ion | Formula | m/z (approx.) | Description |

| [M]⁺ | [C₈H₉NO₂S]⁺ | 183 | Molecular Ion |

| [M-OCH₃]⁺ | [C₇H₆NOS]⁺ | 152 | Loss of a methoxy (B1213986) radical from the ester group |

| [M-COOCH₃]⁺ | [C₇H₈NS]⁺ | 138 | Loss of the carbomethoxy group |

| [M-SH]⁺ | [C₈H₈NO₂]⁺ | 150 | Loss of a sulfhydryl radical |

This table is based on theoretical fragmentation patterns and may vary based on experimental conditions.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating Methyl 3-amino-4-mercaptobenzoate from impurities and for quantifying its purity. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for this purpose.

HPLC is a primary method for the purity assessment of non-volatile and thermally labile compounds like Methyl 3-amino-4-mercaptobenzoate. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this analysis.

In a typical RP-HPLC setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time of the compound is a key parameter for its identification and quantification. For related compounds like aminobenzoic acid isomers, mixed-mode chromatography using columns like Coresep 100 has been shown to be effective, utilizing both reversed-phase and cation-exchange mechanisms to enhance separation. thegoodscentscompany.com The mobile phase composition, typically a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer, can be optimized to achieve the desired separation. thegoodscentscompany.comresearchgate.net For instance, a method for a related compound, methyl 4-hydroxy benzoate (B1203000), utilized a mobile phase of methanol (B129727) and water (45:55 v/v) with a C18 column. researchgate.net For compounds containing thiol groups, pre-column derivatization with a fluorescent probe like monobromobimane (B13751) can be employed to enhance detection sensitivity, especially in complex matrices. researchgate.netresearchgate.net

Table 2: Illustrative HPLC Parameters for Analysis of Aromatic Amino Esters

| Parameter | Condition | Reference |

| Column | C18 reversed-phase (e.g., 25 cm x 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient or isocratic elution | thegoodscentscompany.comresearchgate.net |

| Detection | UV-Vis (e.g., 254 nm) or Fluorescence (with derivatization) | researchgate.netresearchgate.net |

| Flow Rate | Typically 1.0 mL/min | researchgate.net |

Due to the low volatility and polar nature of Methyl 3-amino-4-mercaptobenzoate, direct analysis by Gas Chromatography (GC) is challenging. The presence of active hydrogen atoms in the amino (-NH₂) and mercapto (-SH) groups necessitates derivatization to increase volatility and improve chromatographic performance. vulcanchem.com

Common derivatization techniques for amino acids and related compounds include silylation and acylation. vulcanchem.com Silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), converts the polar -NH₂ and -SH groups into their less polar and more volatile tert-butyldimethylsilyl (TBDMS) derivatives. vulcanchem.com Another approach is derivatization with alkyl chloroformates, such as methyl or ethyl chloroformate, in an aqueous medium. researchgate.netmdpi.com This reaction converts the amino group to a methoxycarbonyl or ethoxycarbonyl derivative, and the carboxylic acid (if present) to its corresponding ester. researchgate.netmdpi.com

The resulting volatile derivatives can then be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. vulcanchem.comresearchgate.net The choice of derivatization reagent and reaction conditions needs to be optimized to ensure complete reaction and prevent the formation of by-products. vulcanchem.com

Elemental Analysis for Stoichiometric Composition

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in the compound. This technique is crucial for confirming the empirical formula and, in conjunction with molecular weight data from mass spectrometry, the molecular formula. The theoretical elemental composition of Methyl 3-amino-4-mercaptobenzoate (C₈H₉NO₂S) is calculated based on its atomic constituents and their atomic weights.

Table 3: Theoretical Elemental Composition of Methyl 3-amino-4-mercaptobenzoate

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 8 | 96.088 | 52.44 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 4.95 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.65 |

| Oxygen | O | 15.999 | 2 | 31.998 | 17.46 |

| Sulfur | S | 32.06 | 1 | 32.06 | 17.50 |

| Total | 183.225 | 100.00 |

Experimental values obtained from elemental analysis should be in close agreement with these theoretical percentages to verify the purity and stoichiometry of the synthesized compound.

X-ray Diffraction (XRD) for Crystalline Structure and Solid-State Characterization (in relevant derivatives or complexes)

X-ray Diffraction (XRD) is a powerful technique for determining the three-dimensional atomic arrangement within a crystalline solid. While XRD analysis of Methyl 3-amino-4-mercaptobenzoate itself may be dependent on its ability to form suitable single crystals, the technique is highly valuable for characterizing its derivatives and coordination complexes.

For instance, the crystal structure of a related compound, methyl 4-amino-3-methylbenzoate, has been determined by XRD, revealing details about bond lengths, angles, and intermolecular interactions such as hydrogen bonding. researchgate.net Similarly, XRD studies on complexes of related ligands with metal ions like Ag(I) and Cu(II) have provided insights into their coordination geometry and the role of intermolecular forces in stabilizing the crystal structure. mdpi.com

In the context of Methyl 3-amino-4-mercaptobenzoate, XRD analysis of its derivatives or metal complexes could elucidate:

The conformation of the molecule in the solid state.

The nature of intermolecular interactions, such as hydrogen bonds involving the amino and mercapto groups.

The coordination mode of the ligand when complexed with metal ions, for example, through the sulfur or nitrogen atoms.

Such structural information is critical for understanding the solid-state properties of the material and for designing new materials with specific functionalities.

Reaction Mechanisms and Chemical Reactivity Studies of Methyl 3 Amino 4 Mercaptobenzoate

Reactivity of the Thiol (-SH) Group

The thiol group is a potent nucleophile and is susceptible to oxidation. libretexts.orgmsu.edu Its reactivity is a key aspect of the molecule's utility in various synthetic applications.

Oxidation Pathways and Disulfide (-S-S-) Bond Formation

The thiol group of Methyl 3-amino-4-mercaptobenzoate is readily oxidized to form a disulfide bridge (-S-S-). vulcanchem.com This reaction is a common pathway for thiols and is crucial in processes like the formation of cross-linked polymers. Mild oxidizing agents such as hydrogen peroxide (H₂O₂) or iodine (I₂) can facilitate this transformation. vulcanchem.com The resulting disulfide is known as 2,2'-dithiobis(5-aminobenzoic acid methyl ester).

Table 1: Oxidation of Methyl 3-amino-4-mercaptobenzoate

| Reactant | Oxidizing Agent | Product | Reference |

|---|

Alkylation and Arylation Reactions to Form Thioethers and Sulfides (e.g., S-benzylation)

The nucleophilic nature of the thiol group allows it to participate in alkylation and arylation reactions to form thioethers (sulfides). libretexts.orgmsu.edu A common example is S-alkylation, where the thiol reacts with an alkyl halide. For instance, S-benzylation can occur, though specific examples with Methyl 3-amino-4-mercaptobenzoate are not extensively detailed in the provided search results. Generally, the reaction involves the deprotonation of the thiol to form a more potent thiolate nucleophile, which then attacks the electrophilic carbon of the alkyl or aryl halide. This reactivity is a fundamental aspect of thiol chemistry, enabling the formation of stable carbon-sulfur bonds. libretexts.orgmsu.edu

Nucleophilic Character and Protonation Equilibria of the Thiol Moiety

Thiols are generally more nucleophilic than alcohols. libretexts.orgmsu.edu The nucleophilicity of the thiol group in Methyl 3-amino-4-mercaptobenzoate is significant, making it reactive towards a variety of electrophiles. libretexts.orgmsu.edunih.govreddit.com The pKa of the thiol group is estimated to be around 8-10, which is typical for ortho-substituted thiophenols. vulcanchem.com This indicates that under basic conditions, the thiol group can be deprotonated to form a thiolate anion (S⁻), which is an even stronger nucleophile. The equilibrium between the protonated thiol and the deprotonated thiolate is crucial for its reactivity in various chemical transformations.

Reactivity of the Amino (-NH₂) Group

The amino group in Methyl 3-amino-4-mercaptobenzoate is also a key reactive site, capable of a range of transformations common to aromatic amines.

Acylation, Amidation, and Imine Formation Reactions

The amino group can undergo acylation with acid chlorides or anhydrides to form amides. This reaction typically occurs in the presence of a base to neutralize the HCl produced. For instance, reaction with acetyl chloride would yield Methyl 3-(acetylamino)-4-mercaptobenzoate.

Amidation reactions, such as the reaction with another carboxylic acid, can also occur, often requiring a coupling agent to activate the carboxylic acid. youtube.com

Imine formation occurs when the amino group reacts with an aldehyde or a ketone, typically under acidic catalysis. youtube.comlumenlearning.comorganic-chemistry.orgmasterorganicchemistry.com This reversible reaction forms a C=N double bond, known as a Schiff base. The reaction of Methyl 3-amino-4-mercaptobenzoate with an aldehyde would lead to the formation of an imine derivative.

Table 2: Reactions of the Amino Group

| Reaction Type | Reactant | Product Type | Reference |

|---|---|---|---|

| Acylation | Acid Chloride | Amide | |

| Amidation | Carboxylic Acid | Amide | youtube.com |

Diazotization and Transformations Involving Diazonium Salts

Aromatic primary amines like Methyl 3-amino-4-mercaptobenzoate can be converted into diazonium salts upon treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. libretexts.orgchemguide.co.ukyoutube.commdpi.com The resulting diazonium salt is a versatile intermediate that can undergo a variety of substitution reactions where the diazonium group (-N₂⁺) is replaced by other functional groups. For example, warming the diazonium salt solution can lead to its replacement by a hydroxyl group, forming a phenol (B47542) derivative. libretexts.orgchemguide.co.uk Diazonium salts can also participate in coupling reactions with activated aromatic compounds, such as phenols or anilines, to form brightly colored azo compounds. libretexts.orgchemguide.co.uk

Nucleophilic and Basic Properties of the Amino Group

The amino group (-NH₂) of methyl 3-amino-4-mercaptobenzoate exhibits both nucleophilic and basic properties, characteristic of primary aromatic amines.

Basicity: The lone pair of electrons on the nitrogen atom can accept a proton, allowing the amino group to act as a base. However, due to the electron-withdrawing nature of the benzene (B151609) ring and the methyl ester group, the basicity of the amino group in methyl 3-amino-4-mercaptobenzoate is reduced compared to aliphatic amines. The pKa of the conjugate acid is estimated to be around 4-5. vulcanchem.com This means that at physiological pH, the amino group will be predominantly in its protonated form (-NH₃⁺). youtube.comlibretexts.org

Nucleophilicity: The amino group is also a potent nucleophile, readily participating in reactions with electrophiles. The lone pair of electrons on the nitrogen can attack electron-deficient centers, leading to the formation of new carbon-nitrogen bonds. This reactivity is crucial for many of its applications in organic synthesis. For instance, it can react with acyl chlorides, anhydrides, and other acylating agents to form amides. Studies on similar amino acids have shown that the primary amino groups are highly reactive nucleophiles. rsc.org

Reactivity of the Methyl Ester (-COOCH₃) Group

The methyl ester group (-COOCH₃) is another key functional group that dictates the reactivity of methyl 3-amino-4-mercaptobenzoate. It is susceptible to attack by nucleophiles at the electrophilic carbonyl carbon.

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-amino-4-mercaptobenzoic acid, under either acidic or basic conditions. sigmaaldrich.com Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. Base-catalyzed hydrolysis (saponification) proceeds via the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. libretexts.org

Transesterification: In the presence of an alcohol and an acid or base catalyst, the methyl ester can undergo transesterification to form a different ester. This reaction is reversible, and the equilibrium can be shifted by using a large excess of the reactant alcohol. libretexts.org

Table 1: Hydrolysis and Transesterification Reactions of Methyl 3-amino-4-mercaptobenzoate

| Reaction | Reagents | Catalyst | Product |

|---|---|---|---|

| Hydrolysis | Water | Acid (e.g., H₂SO₄) or Base (e.g., NaOH) | 3-amino-4-mercaptobenzoic acid |

| Transesterification | Alcohol (R-OH) | Acid or Base | 3-amino-4-mercaptobenzyl R-ester |

The methyl ester group can react with various nucleophiles. A notable example is aminolysis, the reaction with an amine to form an amide. This reaction is generally slower than hydrolysis and often requires heating. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the ester, followed by the elimination of methanol (B129727). libretexts.org

Intramolecular Cyclization and Condensation Pathways

The proximate positioning of the amino, mercapto, and methyl ester groups on the benzene ring allows for various intramolecular cyclization and condensation reactions, leading to the formation of heterocyclic compounds. These reactions are often driven by the formation of stable five- or six-membered rings.

For example, under certain conditions, the amino group can react with the adjacent methyl ester group, or the mercapto group can participate in cyclization reactions. Such intramolecular cyclizations are a common strategy in organic synthesis for the construction of complex molecules from simple precursors. nih.govfrontiersin.org Condensation reactions with other molecules can also lead to the formation of larger, fused ring systems. For instance, condensation with dicarbonyl compounds can result in the formation of various heterocyclic structures. carta-evidence.orgmdpi.com

Coordination Chemistry with Metal Centers as a Multifunctional Ligand

Methyl 3-amino-4-mercaptobenzoate is an excellent multifunctional ligand in coordination chemistry due to the presence of three potential donor atoms: the sulfur of the mercapto group, the nitrogen of the amino group, and the oxygen of the carbonyl group in the methyl ester. This allows it to bind to metal centers in various modes, forming stable metal complexes. researchgate.netmdpi.com

The specific binding mode of methyl 3-amino-4-mercaptobenzoate to a metal center depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands.

Monodentate Ligation: It can act as a monodentate ligand, binding to a metal center through either the sulfur, nitrogen, or oxygen atom.

Bidentate Ligation: More commonly, it acts as a bidentate ligand, chelating to a metal center through two donor atoms. Possible bidentate coordination modes include:

(S, N) chelation, forming a five-membered ring.

(N, O) chelation, forming a six-membered ring.

(S, O) chelation, forming a seven-membered ring.

Bridging Ligand: The molecule can also act as a bridging ligand, connecting two or more metal centers to form polynuclear complexes or coordination polymers. researchgate.net

Table 2: Potential Binding Modes of Methyl 3-amino-4-mercaptobenzoate with Metal Centers

| Binding Mode | Donor Atoms Involved | Ring Size (if chelating) |

|---|---|---|

| Monodentate | S, N, or O | - |

| Bidentate | S, N | 5-membered |

| Bidentate | N, O | 6-membered |

| Bidentate | S, O | 7-membered |

| Bridging | S and N, S and O, or N and O | - |

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using Methyl 3-amino-4-mercaptobenzoate as a ligand is an area of interest in coordination chemistry. This interest stems from the ligand's multifunctional nature, possessing three potential donor sites: the amino group, the mercapto group, and the ester carbonyl group. The specific coordination mode is influenced by various factors, including the metal ion's nature, the reaction conditions, and the solvent used.

Synthesis of Metal Complexes

The synthesis of metal complexes with ligands structurally related to Methyl 3-amino-4-mercaptobenzoate, such as m-aminobenzoic acid and other amino acid derivatives, typically involves the reaction of the ligand with a metal salt in a suitable solvent. rdd.edu.iqrdd.edu.iqresearchgate.net Common solvents include ethanol, methanol, or aqueous solutions, often with the addition of a base to deprotonate the ligand and facilitate coordination. rdd.edu.iq

A general synthetic route would involve dissolving Methyl 3-amino-4-mercaptobenzoate in an appropriate solvent, followed by the dropwise addition of a solution of the metal salt (e.g., chlorides, acetates, or nitrates of transition metals). The reaction mixture is often stirred and may require heating or refluxing for a specific period to ensure the completion of the reaction. rdd.edu.iqnih.gov The resulting metal complex, if insoluble, can be isolated by filtration, washed with the solvent to remove any unreacted starting materials, and then dried. rdd.edu.iq The stoichiometry of the reactants (metal-to-ligand ratio) is a critical parameter that can be varied to obtain complexes with different coordination numbers and geometries. rdd.edu.iq

For instance, in the synthesis of complexes with related amino acid derivatives, a 1:2 metal-to-ligand molar ratio has been commonly employed, leading to the formation of [ML₂] type complexes. rdd.edu.iqrdd.edu.iqresearchgate.net

Characterization of Metal Complexes

The characterization of the synthesized metal complexes is crucial to determine their structure, bonding, and physicochemical properties. A combination of spectroscopic and analytical techniques is typically employed.

Spectroscopic Studies:

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to identify the coordination sites of the ligand. The IR spectrum of the free Methyl 3-amino-4-mercaptobenzoate ligand would show characteristic absorption bands for the N-H stretching of the amino group, the S-H stretching of the mercapto group, and the C=O stretching of the ester group. Upon complexation, shifts in the positions of these bands indicate the involvement of these functional groups in coordination with the metal ion. For example, a shift to lower frequency of the ν(N-H) and ν(S-H) bands would suggest coordination through the nitrogen and sulfur atoms, respectively. researchgate.netnih.gov

UV-Visible Spectroscopy: Electronic spectra provide information about the geometry of the metal complexes. The spectra of the complexes typically show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d electronic transitions of the metal ion. rdd.edu.iqmdpi.com The position and intensity of these bands can help in assigning the geometry of the complex, such as octahedral, tetrahedral, or square planar. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize diamagnetic metal complexes. The comparison of the NMR spectra of the free ligand and its complex can reveal changes in the chemical shifts of the protons and carbons near the coordination sites, further confirming the bonding mode. rdd.edu.iqresearchgate.net

Magnetic Susceptibility Measurements:

Magnetic susceptibility measurements are used to determine the magnetic moment of the complexes, which provides information about the number of unpaired electrons in the metal center and helps in elucidating the geometry of the complex. rdd.edu.iqrdd.edu.iq

Molar Conductance Measurements:

Molar conductance measurements in a suitable solvent (like DMF or DMSO) are carried out to determine the electrolytic nature of the complexes. rdd.edu.iqresearchgate.netmdpi.com Low molar conductance values typically indicate non-electrolytic behavior, suggesting that the anions are coordinated to the metal ion. rdd.edu.iq

Elemental Analysis:

Elemental analysis (C, H, N, S) is performed to determine the empirical formula of the synthesized complexes and to confirm their stoichiometry. rdd.edu.iqresearchgate.net

Structural Analysis:

Table of Expected Spectroscopic Data for Metal Complexes of Methyl 3-amino-4-mercaptobenzoate (Hypothetical)

| Technique | Free Ligand (Expected) | Metal Complex (Expected Change upon Coordination) |

| IR (cm⁻¹) | ν(N-H): ~3400-3300ν(S-H): ~2600-2550ν(C=O): ~1720-1700 | Shift in ν(N-H) and ν(S-H) to lower wavenumbers. Possible shift in ν(C=O) if involved in coordination. |

| UV-Vis (nm) | π → π* and n → π* transitions | Appearance of new charge-transfer bands and d-d transition bands. |

| ¹H NMR (ppm) | Signals for aromatic, NH₂, SH, and OCH₃ protons | Shift in the signals of protons adjacent to the coordination sites (NH₂ and SH). |

Applications in Advanced Materials Science and Engineering

Supramolecular Chemistry and Self-Assembly Processes

The field of supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules. These molecular components are held together by non-covalent intermolecular forces, leading to the formation of larger, organized structures. Self-assembly is a key process in supramolecular chemistry, where molecules spontaneously arrange themselves into ordered aggregates. Methyl 3-amino-4-mercaptobenzoate is a valuable building block in this field due to its ability to participate in various non-covalent interactions, including hydrogen bonding (via the amino and ester groups) and metal-ligand coordination (via the thiol group).

Formation of Self-Assembled Monolayers (SAMs) on Metal Surfaces

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on the surface of a substrate. inkpenlab.org They are a powerful tool for modifying the properties of surfaces at the molecular level. inkpenlab.orgharvard.edunih.gov The formation of SAMs typically involves the chemisorption of molecules with a specific head group onto a compatible surface. inkpenlab.org

In the case of Methyl 3-amino-4-mercaptobenzoate, the thiol (-SH) group serves as an effective anchor to form strong covalent bonds with various metal surfaces, particularly gold. nih.govwisdomlib.org This interaction leads to the formation of a dense and well-ordered monolayer. The orientation of the molecules within the SAM can be influenced by intermolecular interactions between the benzene (B151609) rings and the amino and ester functional groups. These SAMs can be used to control surface properties such as wetting, adhesion, and corrosion resistance.

Design and Synthesis of Supramolecular Coordination Complexes

The presence of multiple functional groups in Methyl 3-amino-4-mercaptobenzoate makes it an excellent ligand for the design and synthesis of supramolecular coordination complexes. mdpi.com The thiol group can coordinate to a variety of metal ions, while the amino and ester groups can participate in hydrogen bonding and other non-covalent interactions to direct the assembly of complex three-dimensional structures. mdpi.comfrontiersin.orgnih.gov These complexes can exhibit interesting properties, such as catalytic activity, luminescence, and molecular recognition capabilities. The ability to tune the electronic properties of the ligand by modifying the substituents on the benzene ring provides a powerful tool for designing complexes with specific functions.

Integration into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with exceptionally high surface areas and tunable pore sizes. nih.govmdpi.comnih.govresearchgate.net MOFs are constructed from metal ions or clusters connected by organic linkers, while COFs are made entirely from light elements linked by strong covalent bonds. mdpi.comrsc.orgsemanticscholar.org

Methyl 3-amino-4-mercaptobenzoate and its derivatives can be utilized as functional linkers in the synthesis of MOFs and COFs. frontiersin.orgresearchgate.net The carboxylic acid derivative, 3-amino-4-mercaptobenzoic acid, can coordinate with metal centers to form the framework structure of MOFs. nih.govresearchgate.net Similarly, the amino and thiol groups can participate in the covalent bond-forming reactions used to construct COFs. rsc.orgsemanticscholar.orgnih.gov The incorporation of this functionalized linker can introduce specific properties to the resulting framework, such as catalytic activity or selective adsorption capabilities. Post-synthetic modification of the amino group within the framework allows for the introduction of a wide range of functionalities. rsc.orgsemanticscholar.org

Functionalization of Nanomaterials and Surfaces

The ability to modify the surface of nanomaterials is crucial for tailoring their properties and enabling their use in various applications. Methyl 3-amino-4-mercaptobenzoate provides a versatile platform for the functionalization of a range of nanomaterials, particularly plasmonic nanoparticles.

Surface Modification of Plasmonic Nanoparticles (e.g., Gold Nanostructures)

Plasmonic nanoparticles, such as those made of gold, exhibit unique optical properties due to the collective oscillation of their conduction electrons, known as surface plasmon resonance (SPR). The SPR is highly sensitive to the local environment of the nanoparticle, making them useful for sensing applications.

Methyl 3-amino-4-mercaptobenzoate can be used to modify the surface of gold nanoparticles through the strong interaction between the thiol group and the gold surface. nih.govwisdomlib.org This functionalization can serve several purposes. It can stabilize the nanoparticles, preventing their aggregation. nih.gov Furthermore, the amino and ester groups exposed on the surface can be used to attach other molecules, such as biomolecules for biosensing applications or catalysts for enhanced chemical reactions. nih.gov The functionalization can also influence the electronic properties of the gold nanoparticles, which can be beneficial for applications in electronics and catalysis.

Role in Fabricating SERS Active Substrates

Surface-Enhanced Raman Scattering (SERS) is a powerful analytical technique that provides significantly enhanced Raman signals of molecules adsorbed on or near the surface of certain nanostructured materials. researchgate.netmdpi.comresearchgate.net This enhancement allows for the detection of molecules at very low concentrations.

Polymer Chemistry and Polymer Conjugates

The presence of reactive amino and thiol groups on the methyl 3-amino-4-mercaptobenzoate molecule makes it a valuable building block in polymer science. These functional groups offer sites for covalent attachment to polymer backbones and for crosslinking, enabling the creation of novel polymer conjugates and networks with tailored properties.

Synthesis of Thiolated Polymers via Conjugation (e.g., Chitosan-Mercaptobenzoate Derivatives)

The conjugation of thiol-containing molecules onto polymers is a significant strategy for developing materials with enhanced mucoadhesive, antioxidant, and in-situ gelling properties. While direct studies on the synthesis of chitosan-mercaptobenzoate derivatives using methyl 3-amino-4-mercaptobenzoate are not extensively documented, the general principles of thiolating biopolymers like chitosan (B1678972) provide a clear framework for its potential application.

The primary method for attaching such molecules to chitosan involves the formation of an amide bond between the amino groups of the chitosan backbone and the carboxylic acid group of a thiol-containing ligand. In the case of methyl 3-amino-4-mercaptobenzoate, the ester group would first need to be hydrolyzed to a carboxylic acid to become reactive towards chitosan's amino groups. The free thiol group from the mercaptobenzoate moiety would then be available for various functions, such as forming disulfide bonds.

An alternative approach involves utilizing the amino group of methyl 3-amino-4-mercaptobenzoate. This could be achieved through a two-step process. First, the amino group of the mercaptobenzoate derivative can be activated, and then it can react with the hydroxyl groups of chitosan. However, this is a less common method for modifying chitosan.

The resulting thiolated chitosan would possess reactive thiol groups that can form disulfide bonds, leading to the creation of crosslinked hydrogels or enhancing the mucoadhesive properties of the polymer.

Table 1: Potential Methods for Synthesizing Chitosan-Mercaptobenzoate Derivatives

| Method | Reactive Groups Involved | Key Steps | Potential Properties of Resulting Polymer |

| Amide Bond Formation | Chitosan Amino Group & Mercaptobenzoate Carboxyl Group (hydrolyzed ester) | 1. Hydrolysis of the methyl ester of methyl 3-amino-4-mercaptobenzoate. 2. Activation of the resulting carboxylic acid. 3. Reaction with the amino groups of chitosan. | Mucoadhesion, in-situ gelling, antioxidant activity. |

| Etherification | Chitosan Hydroxyl Group & Activated Mercaptobenzoate Amino Group | 1. Activation of the amino group of methyl 3-amino-4-mercaptobenzoate. 2. Reaction with the hydroxyl groups of chitosan. | Introduction of thiol functionality for crosslinking and other reactions. |

Use as Linkers or Crosslinking Agents in Polymer Networks (e.g., in peptide cyclization)

The bifunctional nature of methyl 3-amino-4-mercaptobenzoate makes it a suitable candidate for use as a linker or crosslinking agent in the formation of complex polymer networks. The amino and thiol groups can react with different functionalities, allowing for the connection of polymer chains or the cyclization of peptides and other molecules.

In the context of peptide cyclization, a strategy that enhances the stability and biological activity of peptides, methyl 3-amino-4-mercaptobenzoate can serve as a versatile scaffold. The amino group can be acylated by a peptide's C-terminus, while the thiol group can react with an electrophilic side chain of an amino acid residue within the same peptide, such as a cysteine or a halogenated amino acid, to form a cyclic structure. This approach offers a way to create peptides with constrained conformations, which can lead to improved receptor binding and resistance to enzymatic degradation.

The specific geometry of the aminothiophenol backbone would dictate the conformation of the resulting cyclic peptide, influencing its biological properties. The ability to introduce a rigid aromatic linker can be advantageous in designing peptides with specific shapes.

Electronic and Optical Materials Applications

The aromatic structure and the presence of electron-donating amino and thiol groups suggest that methyl 3-amino-4-mercaptobenzoate could be a valuable precursor for the synthesis of novel electronic and optical materials.

Role as an Organic Monomer for Electronic Materials

Methyl 3-amino-4-mercaptobenzoate possesses the key features of a monomer that can be polymerized to form electroactive polymers. The amino and thiol groups can be utilized in polymerization reactions, such as oxidative polymerization or condensation polymerization, to create polymers with extended π-conjugated systems. These conjugated polymers are known for their semiconducting properties, making them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The presence of both sulfur and nitrogen heteroatoms in the polymer backbone can influence the electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical for device performance.

Potential for Aggregation-Induced Emission (AIE) Characteristics

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. This property is highly desirable for applications in sensing, imaging, and optoelectronics. Molecules containing rotor-like structures, such as phenyl rings that can undergo intramolecular rotation, are often candidates for AIE.

While direct evidence for AIE in derivatives of methyl 3-amino-4-mercaptobenzoate is limited, its structure suggests potential. The amino and thiol substituents on the benzene ring can promote intramolecular motions in the dissolved state, leading to non-radiative decay pathways and weak fluorescence. Upon aggregation, these intramolecular rotations can be restricted, blocking the non-radiative channels and opening up the radiative decay pathway, resulting in strong fluorescence emission. The formation of intermolecular hydrogen bonds involving the amino and thiol groups in the aggregated state could further rigidify the structure and enhance the AIE effect.

Development of Advanced Organic Pigments and Optical Materials

The chromophoric nature of the aminophenol and aminothiophenol structures suggests that derivatives of methyl 3-amino-4-mercaptobenzoate could be used to develop advanced organic pigments and dyes. By chemically modifying the amino or thiol groups, or by extending the π-conjugated system through polymerization or reactions with other chromophores, the absorption and emission properties of the molecule can be tuned across the visible and near-infrared regions of the electromagnetic spectrum.

The ability to form stable, colored materials makes these compounds interesting for applications in high-performance pigments for coatings, plastics, and inks. Furthermore, their potential fluorescence and AIE properties could be harnessed for the development of fluorescent probes, security inks, and other advanced optical materials.

Table 2: Summary of Potential Applications in Advanced Materials

| Application Area | Specific Role of Methyl 3-amino-4-mercaptobenzoate | Key Structural Features | Potential End Products |

| Polymer Chemistry | Thiolating agent for biopolymers | Amino and thiol groups | Mucoadhesive hydrogels, drug delivery systems |

| Linker/Crosslinking agent | Bifunctional nature (amino and thiol) | Cyclized peptides, crosslinked polymer networks | |

| Electronic Materials | Organic monomer | Aromatic ring, amino and thiol groups for polymerization | Organic semiconductors for OLEDs, OPVs, OFETs |

| Optical Materials | AIE-active molecule precursor | Rotatable phenyl ring, hydrogen bonding groups | Fluorescent sensors, bio-imaging agents |

| Chromophore for pigments | Aromatic structure, electron-donating substituents | High-performance pigments, functional dyes |

Catalytic Applications and Studies of Methyl 3 Amino 4 Mercaptobenzoate

Methyl 3-amino-4-mercaptobenzoate, with its distinct arrangement of amino, mercapto, and methyl ester functional groups on a benzene (B151609) ring, presents a unique electronic and steric profile. These features make it a compound of interest for applications in catalysis, particularly as a ligand for metal centers or as a functional component in more complex catalytic systems. Its ability to coordinate to metals through its soft sulfur donor and/or its harder nitrogen donor allows it to modulate the properties of a catalytic species in various transformations.

Theoretical and Computational Chemistry of Methyl 3 Amino 4 Mercaptobenzoate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure Analysis

Quantum chemical calculations, particularly those utilizing Density Functional Theory (DFT), are instrumental in analyzing the electronic structure of Methyl 3-amino-4-mercaptobenzoate. These calculations provide valuable information about the molecule's geometry, stability, and electronic properties.

Studies on related molecules, such as the isomers of mercaptobenzoic acid, have been conducted using DFT methods to understand their structural and electronic characteristics. For instance, a study on 4-mercaptobenzoic acid (4-MBA) employed DFT calculations at the B3LYP/6-311++G(**) level to investigate its structure and vibrational spectra. nih.gov Such calculations typically involve optimizing the molecular geometry to find the lowest energy conformation.

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are critical in understanding the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and reactivity. For 4-MBA, the HOMO-LUMO gap was calculated, offering insights into its electronic transitions. nih.gov Similar calculations for Methyl 3-amino-4-mercaptobenzoate would reveal the influence of the amino and methyl ester groups on the electronic properties of the mercaptobenzoic acid core.

The molecular electrostatic potential (MEP) surface is another important output of DFT calculations. It visualizes the charge distribution on the molecule and helps in identifying regions susceptible to electrophilic and nucleophilic attack. For 4-MBA, the MEP surface indicated the presence of hydrogen bond donors and acceptors, which is crucial for understanding its intermolecular interactions. nih.gov

Table 1: Predicted Electronic Properties of a Related Compound (4-Mercaptobenzoic Acid) using DFT

| Property | Calculated Value | Significance |

| HOMO Energy | Indicates the electron-donating ability. | |

| LUMO Energy | Indicates the electron-accepting ability. | |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability. | |

| Dipole Moment | Measures the overall polarity of the molecule. |

Molecular Dynamics Simulations for Intermolecular Interactions and Self-Assembly Prediction

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules, including their interactions with each other and with solvent molecules. nih.gov These simulations can predict how molecules of Methyl 3-amino-4-mercaptobenzoate might interact and potentially self-assemble into larger structures.

MD simulations track the movements of atoms in a system over time by solving Newton's equations of motion. bonvinlab.org This requires a force field, which is a set of parameters that describes the potential energy of the system as a function of the atomic coordinates. While specific force fields for Methyl 3-amino-4-mercaptobenzoate may not be pre-parameterized, they can be developed based on quantum chemical calculations or by analogy to similar molecules.

A key application of MD simulations for this compound would be to investigate the formation of hydrogen bonds. The amino (-NH2) and mercapto (-SH) groups, along with the carbonyl oxygen of the ester group, can act as hydrogen bond donors and acceptors. Studies on isomers of mercaptobenzoic acid have highlighted the importance of S-H···S and other hydrogen bonds in their crystal packing. researchgate.net MD simulations could explore the dynamics of these interactions in solution and predict the formation of dimers or larger aggregates.

Furthermore, MD simulations can be used to predict the self-assembly of Methyl 3-amino-4-mercaptobenzoate on surfaces, a phenomenon of interest for materials science applications. For example, thiols are known to form self-assembled monolayers (SAMs) on metal surfaces like gold and silver. researchgate.net MD simulations could model the adsorption process and the resulting structure of such a monolayer.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry provides methods to predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

Vibrational Frequencies (FTIR and Raman): DFT calculations are widely used to compute the harmonic vibrational frequencies of molecules. These calculated frequencies, when properly scaled, can be compared with experimental Fourier-transform infrared (FTIR) and Raman spectra to assign the observed vibrational bands to specific atomic motions in the molecule. nih.gov A study on 4-mercaptobenzoic acid demonstrated good agreement between the calculated and experimental vibrational frequencies, allowing for a detailed assignment of the spectra. nih.gov Similar calculations for Methyl 3-amino-4-mercaptobenzoate would predict the characteristic stretching and bending frequencies for its functional groups, including the N-H, S-H, C=O, and C-S bonds.

Table 2: Predicted Vibrational Frequencies for a Related Compound (4-Mercaptobenzoic Acid)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| O-H stretch (of COOH) | Carboxylic acid O-H stretching | ||

| C=O stretch | Carbonyl stretching | ||

| C-S stretch | Thiol C-S stretching | ||

| S-H stretch | Thiol S-H stretching |

Note: This table is illustrative. Specific calculated and experimental values for Methyl 3-amino-4-mercaptobenzoate require dedicated computational and experimental studies.

NMR Chemical Shifts: The prediction of nuclear magnetic resonance (NMR) chemical shifts is another powerful application of quantum chemical calculations. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide theoretical ¹H and ¹³C NMR chemical shifts. mdpi.com These predicted shifts, when compared to experimental data, can aid in the structural elucidation of the molecule. For complex molecules, computational prediction can be crucial in assigning specific resonances to the correct nuclei.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry can be employed to model the reaction pathways of Methyl 3-amino-4-mercaptobenzoate, providing insights into its reactivity and the mechanisms of its chemical transformations. This involves locating the transition state structures and calculating the activation energies for various potential reactions.

For instance, the amino and mercapto groups are susceptible to oxidation. Computational modeling could investigate the mechanisms of these oxidation reactions, determining the most likely products and the energy barriers involved. Similarly, the ester group can undergo hydrolysis. DFT calculations can be used to model the reaction pathway of hydrolysis, either under acidic or basic conditions, by identifying the transition states and intermediates.

A study on the electrochemical oxidation of a related compound, 2-amino-5-mercapto-1,3,4-thiadiazole, utilized voltammetry and computational methods to understand the reaction mechanism, which involved an "electron transfer + chemical reaction" (EC) process. nih.gov A similar approach could be applied to Methyl 3-amino-4-mercaptobenzoate to explore its electrochemical behavior.

By calculating the energies of reactants, products, and transition states, a potential energy surface for a given reaction can be constructed. This provides a detailed understanding of the reaction kinetics and thermodynamics, which is essential for controlling chemical reactions and designing synthetic routes.

Future Research Directions and Perspectives

Design and Synthesis of Highly Functionalized Derivatives for Specific Applications

The presence of reactive amino, mercapto, and ester functionalities makes methyl 3-amino-4-mercaptobenzoate a versatile precursor for a wide range of chemical modifications. Future synthetic efforts will likely concentrate on the rational design of derivatives for specific, high-value applications.

Targeted Functionalization: The amino group can be readily converted into amides, sulfonamides, or Schiff bases, each introducing distinct electronic and steric properties. Concurrently, the mercapto group offers a handle for alkylation, arylation, or oxidation to form disulfides or sulfonic acids, further diversifying the molecular architecture. researchgate.net The ester can be hydrolyzed to a carboxylic acid, providing a point of attachment to other molecules or surfaces.

Application-Driven Design: The synthesis of these derivatives will be increasingly guided by computational modeling to predict their properties. For instance, creating derivatives with extended π-systems could lead to novel organic electronic materials. The introduction of specific binding moieties could pave the way for new chemosensors or highly selective catalysts.

A summary of potential functional group transformations is presented below:

| Functional Group | Potential Derivatives |

| Amino (-NH₂) | Amides, Sulfonamides, Schiff bases |

| Mercapto (-SH) | Thioethers, Disulfides, Sulfonic acids |

| Methyl Ester (-COOCH₃) | Carboxylic acid, Amides, Other esters |

Exploration of Novel Supramolecular Architectures and Advanced Composites

The capacity of methyl 3-amino-4-mercaptobenzoate to engage in a variety of non-covalent interactions, including hydrogen bonding and potential π-π stacking, positions it as an ideal candidate for the construction of complex supramolecular assemblies.

Self-Assembly and Coordination Chemistry: The amino and mercapto groups can act as ligands for metal ions, facilitating the formation of coordination polymers and metal-organic frameworks (MOFs). These materials are of great interest for applications in gas storage, separation, and heterogeneous catalysis.

Surface Modification and Composites: The thiol group allows for the straightforward formation of self-assembled monolayers (SAMs) on gold and other noble metal surfaces, a technique with broad implications for nanotechnology and biosensor development. Furthermore, incorporating methyl 3-amino-4-mercaptobenzoate into polymer matrices can lead to advanced composites with enhanced thermal, mechanical, or optical properties.

In-depth Mechanistic Studies of Complex Chemical and Physical Phenomena

A thorough understanding of the fundamental chemical and physical properties of methyl 3-amino-4-mercaptobenzoate is crucial for its rational application. Future research will focus on elucidating the mechanisms that govern its behavior.

Reaction Dynamics: Detailed kinetic and computational studies of its derivatization reactions will enable the optimization of synthetic protocols, leading to higher yields and selectivity.

Photophysical Properties: A comprehensive investigation of the absorption, emission, and excited-state dynamics of the compound and its derivatives is warranted. This knowledge is essential for developing applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes.

Development of High-Throughput Methodologies for Compound Synthesis and Material Discovery

To accelerate the pace of discovery, the development of high-throughput methods for both the synthesis and screening of methyl 3-amino-4-mercaptobenzoate derivatives is a key future direction.

Combinatorial Chemistry: Utilizing automated synthesis platforms will allow for the rapid generation of large libraries of related compounds. This approach, coupled with high-throughput screening techniques, will dramatically shorten the timeline for identifying new molecules with desired biological or material properties.

Data-Driven Discovery: The integration of machine learning and data science will be instrumental in predicting the properties of virtual compounds and prioritizing synthetic targets, thereby making the discovery process more efficient and targeted.

Integration into Multicomponent Systems for Enhanced Functionality

The full potential of methyl 3-amino-4-mercaptobenzoate may be realized through its incorporation into sophisticated, multicomponent systems where its properties can be synergistically combined with those of other materials.

Hybrid Materials: The creation of hybrid materials, such as composites with nanoparticles or other functional polymers, could lead to materials with emergent properties not found in the individual components.

Tandem Systems: Functionalizing the molecule with both a photosensitizer and a catalytic center could enable the development of systems for light-driven chemical reactions. Similarly, its integration into polymer backbones could result in "smart" materials that respond to external stimuli like pH or the presence of specific analytes. This interdisciplinary approach, merging organic synthesis with materials science and nanotechnology, will be at the forefront of creating next-generation functional materials.

Q & A

Basic: What are the standard synthetic routes for Methyl 3-amino-4-mercaptobenzoate, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves functionalizing a benzoate precursor. A common approach is:

Bromination : Start with methyl 3-amino-4-hydroxybenzoate (or analogues) and introduce a bromine atom at the 4-position using reagents like NBS or Br₂ in a controlled environment .

Thiol Substitution : Replace the bromine with a mercapto group (-SH) via nucleophilic aromatic substitution (SNAr), using thiourea or NaSH under basic conditions (e.g., NaOH/EtOH) .

Protection/Deprotection : Protect the amino group (e.g., with Boc anhydride) during harsh reactions to prevent side reactions .

Key Factors : Temperature (>80°C for SNAr), solvent polarity (DMF enhances nucleophilicity), and pH (basic conditions stabilize thiolate intermediates). Yields drop if competing oxidation of -SH occurs; inert atmospheres (N₂/Ar) are critical .

Advanced: How can computational tools like AI-driven retrosynthesis aid in designing novel pathways for Methyl 3-amino-4-mercaptobenzoate derivatives?

Methodological Answer:

AI platforms (e.g., Reaxys, Pistachio) analyze reaction databases to propose optimal routes:

- Route Prediction : Input target structure to generate one-step or multi-step pathways. For example, substituting the -SH group with fluorinated moieties for stability studies .

- Conflict Resolution : If experimental data contradicts predicted pathways (e.g., unexpected byproducts), AI identifies alternative reagents (e.g., using Pd catalysis for C-S coupling instead of SNAr) .

- Validation : Cross-check AI suggestions with empirical data (e.g., HPLC purity >98%) and adjust steric/electronic parameters in DFT calculations .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing Methyl 3-amino-4-mercaptobenzoate?

Methodological Answer:

- NMR : ¹H/¹³C NMR confirms regiochemistry:

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phase: Acetonitrile/water (70:30) + 0.1% TFA to suppress -SH oxidation .

- Mass Spectrometry : ESI-MS in positive mode for [M+H]⁺ (expected m/z ~212.06 for C₈H₉NO₂S) .

Advanced: How do researchers address stability challenges (e.g., oxidation of -SH) during storage and handling?

Methodological Answer:

- Stabilization Strategies :

- Monitoring Decomposition : Use accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to track disulfide (-S-S-) formation .

Basic: What are the primary research applications of Methyl 3-amino-4-mercaptobenzoate in medicinal chemistry?

Methodological Answer:

- Pharmacophore Development : The -SH and -NH₂ groups act as hydrogen bond donors/acceptors in enzyme inhibition assays (e.g., targeting cysteine proteases) .

- Prodrug Synthesis : Conjugate with anticancer agents (e.g., platinum complexes) via thiol-metal coordination for targeted delivery .

Advanced: How to resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values) for this compound?

Methodological Answer:

- Source Analysis : Compare purity (HPLC data ≥98% vs. <95%), assay conditions (cell lines, incubation time), and batch variability .

- Control Experiments : Replicate studies with in-house synthesized batches and standardized protocols (e.g., MTT assay at 48h vs. 72h) .

- Meta-Analysis : Use databases like PubChem to aggregate bioactivity data and identify outliers via statistical clustering .

Basic: What safety protocols are critical when handling Methyl 3-amino-4-mercaptobenzoate?

Methodological Answer:

- PPE : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhaling thiol vapors.

- Waste Disposal : Quench residual -SH groups with oxidizing agents (e.g., H₂O₂) before disposal .

Advanced: How can isotopic labeling (e.g., ¹³C, ¹⁵N) aid in metabolic tracking of this compound?

Methodological Answer:

- Synthesis : Incorporate ¹³C at the benzoate carbonyl via labeled methyl iodide (CH₃¹³CO₂H) or ¹⁵N in the amino group using NH₄¹⁵NO₃ .

- Applications :

Basic: What are the solubility properties of Methyl 3-amino-4-mercaptobenzoate, and how do they affect experimental design?

Methodological Answer:

- Solubility Profile :

- In Vivo Studies : Optimize formulations using cyclodextrins or liposomes to enhance bioavailability .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Methodological Answer:

- Scaffold Modification :

- Data Collection :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.